molecular formula C11H13Hg2NO4 B570242 3,6-Bis(Acetoxymercuri)-O-toluidine CAS No. 117292-64-5

3,6-Bis(Acetoxymercuri)-O-toluidine

Cat. No.: B570242
CAS No.: 117292-64-5
M. Wt: 624.412
InChI Key: IXCKQTGZLQJKBF-UHFFFAOYSA-L
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Description

3,6-Bis(Acetoxymercuri)-O-toluidine is an organomercury compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of mercury atoms bonded to the acetoxy groups, which are further attached to the aromatic ring of O-toluidine. The presence of mercury in its structure imparts distinct reactivity and potential utility in specialized chemical processes.

Scientific Research Applications

3,6-Bis(Acetoxymercuri)-O-toluidine has found applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis for introducing mercury into aromatic compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying mercury interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of mercury-based drugs.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(Acetoxymercuri)-O-toluidine typically involves the mercuration of O-toluidine followed by acetylation. The process can be outlined as follows:

    Mercuration: O-toluidine is treated with mercuric acetate in an appropriate solvent, such as acetic acid, under controlled temperature conditions. This step results in the formation of the intermediate 3,6-Bis(mercuri)-O-toluidine.

    Acetylation: The intermediate is then reacted with acetic anhydride to introduce the acetoxy groups, yielding the final product, this compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, precise temperature control, and efficient purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(Acetoxymercuri)-O-toluidine undergoes various chemical reactions, including:

    Substitution Reactions: The acetoxy groups can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The mercury atoms can be reduced to elemental mercury or other lower oxidation states using reducing agents.

    Oxidation Reactions: The aromatic ring can undergo oxidation under specific conditions, potentially leading to the formation of quinone derivatives.

Common Reagents and Conditions

    Substitution: Common nucleophiles such as halides, thiols, and amines can be used in substitution reactions, typically under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the mercury centers.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aromatic ring.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the acetoxy groups.

    Reduction: Compounds with reduced mercury centers or elemental mercury.

    Oxidation: Quinone derivatives or other oxidized aromatic compounds.

Mechanism of Action

The mechanism of action of 3,6-Bis(Acetoxymercuri)-O-toluidine involves the interaction of its mercury centers with various molecular targets. The mercury atoms can form strong bonds with sulfur-containing groups in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and cellular functions, making the compound useful in biochemical studies and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3,6-Bis(Mercuri)-O-toluidine: The precursor to 3,6-Bis(Acetoxymercuri)-O-toluidine, lacking the acetoxy groups.

    3,6-Bis(Chloromercuri)-O-toluidine: A derivative where the acetoxy groups are replaced by chlorine atoms.

    3,6-Bis(Methylmercuri)-O-toluidine: A compound with methyl groups instead of acetoxy groups.

Uniqueness

This compound is unique due to the presence of acetoxy groups, which can be easily substituted, providing versatility in chemical modifications

Properties

IUPAC Name

acetyloxy-[4-(acetyloxymercurio)-2-amino-3-methylphenyl]mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N.2C2H4O2.2Hg/c1-6-4-2-3-5-7(6)8;2*1-2(3)4;;/h2-3H,8H2,1H3;2*1H3,(H,3,4);;/q;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCKQTGZLQJKBF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)[Hg]OC(=O)C)[Hg]OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Hg2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101047698
Record name 3,6-Bis(Acetoxymercuri)-O-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101047698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117292-64-5
Record name 3,6-Bis(Acetoxymercuri)-O-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101047698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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